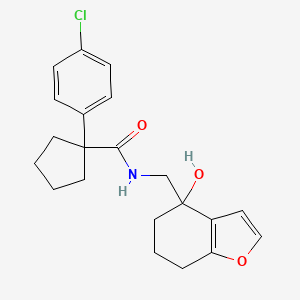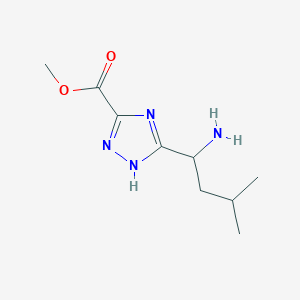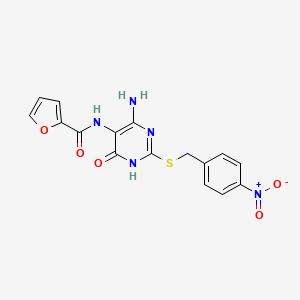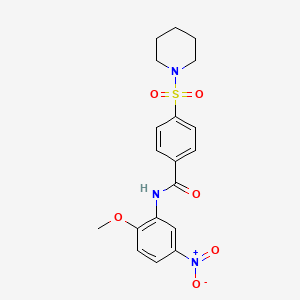
N-(pentan-3-yl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pentan-3-yl)hydroxylamine is an organic compound with the molecular formula C5H13NO. It features a carbon chain (pentane) with a hydroxyl (OH) group and a hydroxylamine (NOH) group attached to the third carbon atom. This compound is part of the hydroxylamine family, which is known for its diverse applications in chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: A common method for synthesizing N-(pentan-3-yl)hydroxylamine involves the reaction of 3-pentanone (a ketone) with hydroxylamine. The reaction proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{COCH}_3 + \text{H}_2\text{NOH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{C(NOH)CH}_3 + \text{H}_2\text{O} ] This reaction typically requires mild acidic or basic conditions to facilitate the formation of the hydroxylamine.
Industrial Production Methods: This may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(pentan-3-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso compounds.
Reduction: Primary or secondary amines.
Substitution: Various substituted hydroxylamines depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
N-(pentan-3-yl)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the formation of oximes and amides.
Biology: It is studied for its potential role in biochemical reactions, including enzyme inhibition and radical scavenging.
Medicine: Research is ongoing into its potential use as an antibacterial agent, particularly against drug-resistant bacteria.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Wirkmechanismus
The mechanism by which N-(pentan-3-yl)hydroxylamine exerts its effects involves its ability to act as a radical scavenger. It inhibits the bacterial ribonucleotide reductase enzyme, which is essential for DNA synthesis and repair. This inhibition disrupts bacterial proliferation, making it a potential antibacterial agent .
Vergleich Mit ähnlichen Verbindungen
Hydroxylamine (NH2OH): A simpler compound with similar reactivity but lacking the pentyl group.
N-methylhydroxylamine (CH3NHOH): Similar structure but with a methyl group instead of a pentyl group.
N-ethylhydroxylamine (C2H5NHOH): Similar structure but with an ethyl group instead of a pentyl group
Uniqueness: N-(pentan-3-yl)hydroxylamine is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the pentyl group can influence its solubility, stability, and interaction with other molecules, making it suitable for specific applications that simpler hydroxylamines may not be able to fulfill.
Eigenschaften
IUPAC Name |
N-pentan-3-ylhydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(4-2)6-7/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEFQYHCCMKEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527939.png)



![1-[(3Ar,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2527946.png)
![4,4,4-Trifluoro-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B2527951.png)
![N-[5,6-DIMETHYL-2-({[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}SULFANYL)FURO[2,3-D]PYRIMIDIN-4-YL]BENZAMIDE](/img/structure/B2527953.png)



![5-cinnamyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2527958.png)

![1-[2-(ethylsulfanyl)benzoyl]-3-(4-fluorobenzenesulfonyl)azetidine](/img/structure/B2527961.png)

